Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-
Description
Butenylidene Bridge Configuration
The butenylidene bridge introduces geometric isomerism due to the double bond at the 1-position:
Key structural aspects :
- Double bond geometry : The E (trans) configuration is sterically favored due to reduced van der Waals strain between the phenolic rings and the 4-isopropylphenyl group.
- Conjugation effects : The extended π-system (phenolic rings → double bond → aryl substituent) enables charge delocalization, influencing electronic properties.
- Torsional strain : Rotation about the single bonds adjacent to the double bond is restricted, creating a semi-rigid molecular framework.
| Configuration | Energy State | Stability |
|---|---|---|
| E (trans) | Lower energy | Preferred |
| Z (cis) | Higher energy | Less common |
Substituted Phenyl Group Orientation
The 4-(1-methylethyl)phenyl substituent exhibits specific spatial arrangements:
- Para-substitution pattern : The isopropyl group occupies the para-position relative to the bridge attachment point on the phenyl ring, maximizing symmetry.
- Steric effects : The bulky isopropyl group creates:
- Restricted rotation about the C-C bond linking the substituent to the main structure
- Shielding of the double bond from electrophilic attack
- Electronic influences :
- +I effect from isopropyl group stabilizes adjacent positive charges
- Hyperconjugation with the aromatic system modifies electron density distribution
Comparative analysis with similar structures :
Properties
CAS No. |
577749-93-0 |
|---|---|
Molecular Formula |
C25H26O2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-2-(4-propan-2-ylphenyl)but-1-enyl]phenol |
InChI |
InChI=1S/C25H26O2/c1-4-24(19-7-5-18(6-8-19)17(2)3)25(20-9-13-22(26)14-10-20)21-11-15-23(27)16-12-21/h5-17,26-27H,4H2,1-3H3 |
InChI Key |
QWRNFIWDEIIFTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
The core synthetic approach is a condensation reaction between substituted phenols and appropriate ketones or aldehydes to form the bisphenol structure.
- Starting materials: 4-(1-methylethyl)phenol (p-isopropylphenol) and α,β-unsaturated ketones or aldehydes that can form the butenylidene bridge.
- Reaction conditions: Acid-catalyzed condensation (e.g., using sulfuric acid or Lewis acids) under controlled temperature to avoid polymerization or side reactions.
- Mechanism: Electrophilic aromatic substitution where the phenol’s ortho or para positions react with the carbonyl compound, followed by dehydration to form the butenylidene linkage.
Alkylation and Isopropylation
- The isopropyl groups on the phenyl rings are introduced either by starting with 4-isopropylphenol or by alkylation of phenol derivatives using isopropyl halides or isopropyl alcohol under Friedel-Crafts conditions.
- This step ensures the correct substitution pattern before the condensation step.
Use of Catalysts and Solvents
- Common catalysts include Lewis acids such as zinc chloride or boron trifluoride etherate to promote condensation.
- Solvents like toluene, benzene, or chlorinated solvents are used to dissolve reactants and control reaction rates.
- Reaction temperature is typically maintained between 50–150 °C depending on the catalyst and solvent system.
Purification
- The crude product is purified by recrystallization or chromatographic methods.
- Reverse phase high-performance liquid chromatography (RP-HPLC) with acetonitrile-water-phosphoric acid mobile phases is used for analytical and preparative purification, especially for isolating impurities and ensuring high purity for research or industrial use.
Research Findings and Data Tables
Comparative Notes on Related Compounds
- The preparation of this compound is analogous to bisphenol A synthesis, which involves condensation of phenol with acetone under acidic conditions.
- However, the presence of the butenylidene bridge and additional isopropyl substitution requires modified conditions to control regioselectivity and avoid polymerization.
- Literature indicates that multi-step synthesis with intermediate purification is necessary to achieve the desired compound with high yield and purity.
Chemical Reactions Analysis
Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may produce hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Chemical Formula : C21H24O2
- Molecular Weight : 324.42 g/mol
- CAS Number : 1745-89-7
The structure of this compound features two phenolic groups connected by a butenylidene bridge, which contributes to its unique reactivity and stability.
Applications in Material Science
1. Polymer Production
- The compound is utilized in the synthesis of polymers due to its ability to undergo polymerization reactions. It can act as a monomer or cross-linking agent in various polymer formulations. For instance, it has been used to create thermosetting resins that exhibit high thermal stability and mechanical strength.
2. Coatings and Adhesives
- Its phenolic structure makes it suitable for formulating coatings and adhesives that require strong bonding properties and resistance to heat and chemicals. These materials are vital in automotive and aerospace industries where durability is crucial.
3. Composite Materials
- The compound is incorporated into composite materials to enhance their mechanical properties. Research indicates that composites containing this phenol exhibit improved tensile strength and impact resistance compared to those without it.
Applications in Biological Research
1. Antioxidant Activity
- Studies have shown that phenolic compounds, including this one, exhibit significant antioxidant properties. This makes them potential candidates for developing health supplements aimed at reducing oxidative stress in biological systems.
2. Drug Development
- The compound's structure allows it to interact with biological targets effectively, making it a subject of interest in drug design. Research has shown that derivatives of this phenol can inhibit specific enzymes linked to cancer progression, suggesting its potential use in cancer therapeutics.
3. Analytical Chemistry
- In analytical applications, the compound serves as a standard reference material for chromatographic techniques due to its well-defined chemical properties. It aids in the calibration of instruments used for detecting other phenolic compounds in various samples.
Case Studies
Mechanism of Action
The mechanism of action of Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
a. Bisphenol A (BPA)
- Structure: Contains a central isopropylidene (dimethylmethylene) bridge linking two para-phenol groups.
- Molecular Weight : 228.29 g/mol.
- Applications : Ubiquitous in polycarbonate plastics and epoxy resins .
- Key Differences : BPA lacks the extended butenylidene bridge and the 4-isopropylphenyl substituent, resulting in lower steric hindrance and higher solubility in polar solvents compared to the target compound .
b. Bisphenol M (4,4'-[1,3-Phenylenebis(1-methylethylidene)]bis-phenol)
- Structure : Features a 1,3-phenylenediisopropylidene bridge, creating a rigid, planar core.
- Molecular Weight : 424.53 g/mol (same as target compound).
- Applications : Used in high-performance polymers and composites.
- Key Differences: The meta-substituted phenyl bridge in Bisphenol M reduces symmetry compared to the target compound’s linear butenylidene bridge, altering crystallization behavior and thermal stability .
c. 4,4'-[1-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis[phenol] (DA2)
- Structure : Contains an ethylidene bridge instead of butenylidene, with a 4-(1-methylethyl)phenyl substituent.
- Applications : Acts as a dissolution inhibitor in photoresists.
- Key Differences : The shorter ethylidene bridge in DA2 reduces hydrophobicity, leading to faster dissolution rates in TMAH developers compared to the target compound .
Physicochemical Properties
Key Observations :
Functional and Bioactive Comparisons
a. Antioxidant and Antimicrobial Activity
- 2,4-Bis(1-phenylethyl)-phenol: Exhibits notable antioxidant properties (IC₅₀: 12 µM in DPPH assays) and antimicrobial activity against Staphylococcus aureus .
- No reported antimicrobial efficacy .
b. Endocrine Disruption Potential
Biological Activity
Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- (commonly known as Bisphenol A or BPA) is a synthetic compound widely used in the production of polycarbonate plastics and epoxy resins. Its structural formula is , and it has a molecular weight of approximately 228.2863 g/mol. This compound has garnered significant attention due to its biological activity and potential health impacts.
- Chemical Formula :
- Molecular Weight : 228.2863 g/mol
- IUPAC Name : 4,4'-(1-methylethylidene)bisphenol
- CAS Number : 80-05-7
The compound consists of two phenolic groups connected by a propylene bridge, which contributes to its chemical stability and reactivity in various applications.
Endocrine Disruption
Bisphenol A is known for its role as an endocrine disruptor. It can mimic estrogen, leading to various biological effects:
- Estrogenic Activity : BPA binds to estrogen receptors, influencing gene expression and potentially leading to reproductive health issues in both humans and wildlife .
- Developmental Effects : Studies indicate that exposure to BPA during critical developmental periods can result in altered brain development and behavior in animal models .
Toxicological Studies
Research has shown that BPA can lead to several adverse health effects:
- Reproductive Toxicity : Animal studies have demonstrated that BPA exposure can lead to decreased fertility, altered reproductive organ development, and increased risk of reproductive cancers .
- Metabolic Effects : BPA exposure has been linked to obesity and metabolic disorders due to its influence on insulin signaling pathways .
Case Studies
- Prenatal Exposure Study :
- Wildlife Impact Study :
Data Table: Summary of Biological Effects
Q & A
Q. How is the compound distinguished from structurally similar bisphenol analogs in analytical workflows?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
